molecular formula C10H18ClNO2 B2727538 Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2139294-75-8

Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2727538
CAS No.: 2139294-75-8
M. Wt: 219.71
InChI Key: TUXNSBUDFXVQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 2306264-00-4) is a spirocyclic compound characterized by a seven-membered azaspiro ring fused with a five-membered nonane system. Its molecular formula is C₁₀H₁₇NO₂·HCl (MW: 219.7), featuring a methyl ester group at position 2 and a hydrochloride salt form for enhanced solubility . The compound is stored under refrigeration and is commercially available at 95% purity, indicating its use in pharmaceutical or synthetic chemistry applications .

Properties

IUPAC Name

methyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNSBUDFXVQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2139294-75-8
Record name methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Two-Step Cyclization Using Dihaloether and Cyanoacetaldehyde Derivatives

A patented method for synthesizing 7-oxo-2-azaspiro[3.5]nonane provides a foundational strategy adaptable to the target compound. The process involves:

  • First Cyclization : Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) at 70–100°C for 12–24 hours. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., KI) enhance reactivity, while anhydrous potassium carbonate acts as an acid scavenger. This step yields a nitrile intermediate (compound 3) with >82% efficiency.
  • Second Cyclization : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine in tetrahydrofuran (THF) at −10°C, forming the azaspiro core. Post-reduction quenching with aqueous NaOH and purification via neutral alumina chromatography achieves 56–83% yield.

Esterification and Salt Formation

Methyl Chloroformate-Mediated Esterification

VulcanChem’s protocol for methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate illustrates a viable pathway:

  • Precursor Activation : The azaspiro amine reacts with methyl chloroformate in dichloromethane (DCM) at 0–25°C. Triethylamine neutralizes HCl byproducts, ensuring mild conditions.
  • Purification : Column chromatography isolates the esterified product with ≥95% purity.

Modifications for Target Compound :

  • Carboxylate Positioning : Adjusting the precursor’s substituents ensures the carboxylate group occupies the 2-position.
  • Hydrochloride Salt Formation : Treating the free base amine with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt. Stoichiometric control (1:1 amine:HCl) prevents over-acidification.

Comparative Analysis of Synthetic Strategies

Method Starting Materials Key Steps Yield (%) Scalability
Two-Step Cyclization Bis(2-chloroethyl) ether, cyanoacetaldehyde Cyclization, LiAlH₄ reduction 56–83 High
Esterification Azaspiro amine, methyl chloroformate Nucleophilic acyl substitution 70–90 Moderate

Critical Observations :

  • The cyclization route offers superior atom economy but requires stringent temperature control (−10°C for LiAlH₄).
  • Esterification post-cyclization simplifies functionalization but necessitates precursor specificity.

Reaction Optimization and Challenges

Mitigating Ring-Opening Side Reactions

Cyclic ether intermediates are prone to ring-opening under basic or nucleophilic conditions. The patent addresses this by:

  • Using aprotic solvents (DMF) to stabilize the transition state.
  • Employing phase-transfer catalysts to accelerate intramolecular cyclization over intermolecular attacks.

Impurity Control in Reduction Steps

LiAlH₄ reduction generates olefinic byproducts via over-reduction. Slow addition of LiAlH₄ (divided into 10 portions over 1 hour) and rigorous temperature control (−10°C) suppress these impurities.

Scalability and Industrial Feasibility

The two-step cyclization method demonstrates scalability:

  • Batch Size : 71.5–163 g of bis(2-chloroethyl) ether processed in 720–1600 mL DMF.
  • Cost Efficiency : Avoiding cryogenic conditions (−80°C) and anhydrous reagents reduces operational costs compared to prior art.

Chemical Reactions Analysis

Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its spirocyclic structure enables the formation of complex molecules, which are essential in the development of new materials and chemical processes.

Synthetic Routes
The synthesis typically involves the reaction of an azaspiro compound with methyl chloroformate in the presence of a base such as triethylamine, often conducted in dichloromethane under controlled conditions. The following table summarizes various synthetic methods:

Method Reagents Conditions Yield
Cyclization ReactionMethyl chloroformate, TriethylamineRoom temperature, Inert atmosphereHigh yield
OxidationPotassium permanganateAcidic mediumVariable
ReductionLithium aluminum hydrideAnhydrous etherHigh yield

Biological Applications

Potential Biological Activity
Research indicates that this compound exhibits potential biological activity, making it a subject of interest in pharmacological studies. It has been investigated for its interactions with biological targets, including enzymes and receptors, which could lead to therapeutic applications .

Case Studies

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties: Preliminary research indicates that this compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells.

Medicinal Chemistry

Therapeutic Properties
this compound is being explored for its therapeutic properties, particularly as a drug intermediate in the synthesis of compounds with high biological activity. For instance, it has been linked to the development of inhibitors for respiratory syncytial virus (RSV) and epidermal growth factor receptor (EGFR) inhibitors .

Clinical Relevance
The compound's unique structure allows it to be modified into various derivatives that may enhance its efficacy and specificity against targeted diseases. This adaptability makes it a valuable candidate in drug discovery programs.

Industrial Applications

Material Development
In addition to its roles in research and medicine, this compound is utilized in industrial applications for developing new materials and chemical processes. Its spirocyclic nature contributes to the creation of novel polymers and materials with desirable properties.

Mechanism of Action

The mechanism of action of Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Heteroatom and Functional Group Variations

Spirocyclic analogs differ in heteroatom placement (aza vs. oxa) and functional groups, impacting physicochemical and biological properties.

Compound Name Molecular Formula MW CAS RN Key Substituents Key Differences vs. Target Compound Reference
Target Compound C₁₀H₁₇NO₂·HCl 219.7 2306264-00-4 Methyl ester, 7-aza Reference
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl C₈H₁₃NO₃·HCl 223.65 122164336 Carboxylic acid, 7-oxa Oxa substitution reduces basicity; carboxylic acid enhances polarity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl C₁₃H₂₃N₂O₂·HCl 294.8 236406-55-6 tert-Butyl carbamate, diaza Diaza system increases hydrogen bonding; tert-butyl enhances stability
7-Azaspiro[3.5]nonan-2-ol HCl C₈H₁₆ClNO 193.7 587869-08-7 Hydroxyl group Hydroxyl increases polarity; reduced lipophilicity vs. methyl ester
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl C₈H₁₈N₂·2HCl 231.2 1588441-26-2 Methyl, diaza Diaza system alters ring strain; methyl enhances steric hindrance

Biological Activity

Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2139294-75-8
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of an azaspiro compound with methyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity. The general reaction scheme includes:

  • Starting Material : Azaspiro compound
  • Reagent : Methyl chloroformate
  • Base : Triethylamine
  • Solvent : Dichloromethane
  • Reaction Conditions : Room temperature, inert atmosphere

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer activities :

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Modulation : The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
  • Cell Signaling Pathways : It has been suggested that this compound may influence cell signaling pathways related to inflammation and cancer progression, although further research is needed to elucidate these pathways fully .

Case Studies

  • GPR119 Agonists Development : A study focused on the design and synthesis of a novel class of GPR119 agonists derived from spirocyclic scaffolds, including derivatives of Methyl 7-azaspiro[3.5]nonane, showed promising glucose-lowering effects in diabetic models .
  • Structure-Based Drug Design : Research involving structure-based drug design highlighted the potential of spirocyclic compounds in targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cells, showcasing the versatility of Methyl 7-azaspiro[3.5]nonane derivatives in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-azaspiro[3.5]nonane-7-carboxylateDifferent substitution patternAntimicrobial, anticancer
Methyl 7-oxa-2-azaspiro[3.5]nonaneContains an oxygen atom in the spirocyclic ringVaries with chemical properties
2-Methyl-7-azaspiro[3.5]nonan-2-olHydroxyl group presentDifferent reactivity

Q & A

Q. What synthetic strategies are employed to prepare Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride and its intermediates?

The synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by esterification and hydrochloride salt formation. Key intermediates include Boc-protected derivatives (e.g., tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate), which are deprotected under acidic conditions. Recrystallization or chromatography (HPLC) is used for purification .

Q. Which analytical methods are critical for characterizing this compound’s structural integrity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for structural confirmation. Purity is assessed via HPLC (≥95% purity threshold) with UV detection. X-ray crystallography may resolve stereochemical ambiguities in spirocyclic systems .

Q. How are protecting groups like tert-butoxycarbonyl (Boc) strategically utilized in the synthesis of 7-azaspiro derivatives?

Boc groups protect amine functionalities during spirocyclic ring formation, preventing unwanted side reactions. Deprotection with HCl in dioxane or trifluoroacetic acid (TFA) yields the hydrochloride salt. This approach ensures regioselectivity and simplifies purification .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of 7-azaspiro derivatives as GPR119 agonists for type 2 diabetes research?

Modifications at the carboxylate and azaspiro positions influence receptor binding and metabolic stability. For example, introducing hydrophilic groups improves solubility, while aromatic substituents enhance agonist potency. In vivo efficacy is validated using glucose tolerance tests in diabetic rodent models .

Q. How are fatty acid amide hydrolase (FAAH) inhibition assays optimized for evaluating 7-azaspiro derivatives?

FAAH inhibition is measured via fluorescence-based assays using substrate analogues (e.g., arachidonoyl aminomethylcoumarin). IC₅₀ values are determined by monitoring enzymatic cleavage kinetics. Assay conditions (pH 9.0, 37°C) and enzyme concentration are standardized to minimize variability .

Q. What strategies address poor aqueous solubility of hydrophobic 7-azaspiro compounds in preclinical testing?

Formulation with cyclodextrins or lipid-based nanoemulsions enhances bioavailability. Alternatively, prodrug approaches (e.g., phosphate esters) improve solubility. Pharmacokinetic studies in rodents assess absorption and tissue distribution .

Q. How are 7-azaspiro scaffolds integrated into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation?

The spirocyclic core serves as a rigid linker to connect target-binding ligands (e.g., kinase inhibitors) and E3 ubiquitin ligase recruiters. Optimization focuses on linker length and flexibility to ensure ternary complex formation and proteasomal degradation efficiency .

Methodological Considerations

Q. What computational tools are recommended for predicting the conformational stability of 7-azaspiro systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model spirocyclic strain and torsional barriers. Molecular dynamics (MD) simulations assess solvent interactions and stability under physiological conditions .

Q. How are metabolic stability and cytochrome P450 (CYP) interactions evaluated for 7-azaspiro-based drug candidates?

Liver microsomal assays (human/rodent) quantify metabolic half-life (t₁/₂) and CYP inhibition. LC-MS/MS identifies major metabolites, guiding structural modifications to reduce hepatic clearance .

Data Interpretation and Challenges

Q. How should researchers resolve discrepancies in biological activity between in vitro and in vivo models for 7-azaspiro compounds?

In vitro-in vivo correlation (IVIVC) analyses account for factors like protein binding, tissue penetration, and metabolite formation. Parallel assays using primary cells and 3D organoids improve translational relevance .

Q. What analytical pitfalls arise during characterization of 7-azaspiro hydrochloride salts?

Hygroscopicity can alter mass balance during elemental analysis. Dynamic vapor sorption (DVS) studies assess moisture uptake, while Karl Fischer titration quantifies residual water. Salt disproportionation in nonpolar solvents requires careful solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.